molecular formula C17H17NO2 B1663692 Apomorphine hydrochloride CAS No. 314-19-2

Apomorphine hydrochloride

Cat. No.: B1663692
CAS No.: 314-19-2
M. Wt: 267.32 g/mol
InChI Key: VMWNQDUVQKEIOC-CYBMUJFWSA-N
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Mechanism of Action

Target of Action

Apomorphine hydrochloride is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors . These receptors are primarily located in the caudate-putamen, a region of the brain responsible for locomotor control .

Mode of Action

This compound interacts with its targets by stimulating the post-synaptic dopamine D2-type receptors within the brain . This stimulation may be responsible for apomorphine’s action . The exact means by which the cellular effects of apomorphine treat hypomobility of parkinson’s remain unknown .

Biochemical Pathways

This compound acts on the dopaminergic pathways in the brain. It is N-demethylated by CYP2B6, 2C8, 3A4, and 3A5. It can also be glucuronidated by various UGTs, or sulfated by SULTs 1A1, 1A2, 1A3, 1E1, and 1B1 . These biochemical transformations affect the drug’s activity and its downstream effects.

Pharmacokinetics

This compound has complex pharmacokinetics and is subject to interindividual variability, particularly for subcutaneous absorption and metabolism . After a single dose in patients with Parkinson’s disease, the onset of a clinical response usually occurs within 7–10 min after the subcutaneous injection and lasts for about 45–60 min . The drug is metabolized in the liver and excreted via the same organ .

Result of Action

The primary result of this compound’s action is the stimulation of regions of the brain involved in motor control . This leads to an improvement in the hypomobility associated with advanced Parkinson’s disease . It also has a wide therapeutic index as large overdoses are necessary for significant toxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can vary among individuals due to genetic differences, age, and health status . Furthermore, the drug’s efficacy can be affected by the patient’s disease state and the presence of other medications .

Biochemical Analysis

Biochemical Properties

Apomorphine hydrochloride acts as a potent central dopamine agonist . It stimulates regions of the brain involved in motor control, particularly the caudate-putamen . This interaction with dopamine D2, D3, and D5 receptors is believed to be responsible for its therapeutic effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to stimulate postsynaptic D2-type receptors within the caudate putamen in the brain . This stimulation may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its high binding affinity to dopamine D2, D3, and D5 receptors . Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine’s action .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are complex. It has a short duration of action and a wide therapeutic index, as large overdoses are necessary for significant toxicity . The effect lasts between 40 - 60 minutes .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . It has been observed that excessive vomiting, respiratory depression, and sedation can occur with this compound. Dose-dependent hypotension can also be seen .

Metabolic Pathways

This compound is mainly metabolized and excreted by the liver . While the cytochrome P450 system plays a minor role, most of apomorphine’s metabolism happens via auto-oxidation, O-glucuronidation, O-methylation, N-demethylation, and sulfation .

Transport and Distribution

The apparent volume of distribution of subcutaneous apomorphine is 123-404L with an average of 218L . This suggests that once administered, this compound is widely distributed within the body.

Subcellular Localization

The subcellular localization of this compound is primarily within the brain, where it stimulates postsynaptic D2-type receptors within the caudate putamen . This suggests that this compound is targeted to specific compartments or organelles within the cell, particularly those involved in motor control.

Chemical Reactions Analysis

Types of Reactions: Apomorphine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound is prone to oxidation, especially in the presence of light and air.

    Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the apomorphine molecule, leading to the formation of various derivatives.

Major Products Formed: The major products formed from the oxidation of this compound include oxoapomorphine, which is characterized by a green coloration in solution .

Scientific Research Applications

Apomorphine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Levodopa: Another dopamine precursor used in the treatment of Parkinson’s disease. Unlike apomorphine hydrochloride, levodopa is converted to dopamine in the brain.

    Pramipexole: A non-ergoline dopamine agonist with high affinity for D3 receptors. It is used to treat Parkinson’s disease and restless legs syndrome.

    Ropinirole: Another non-ergoline dopamine agonist that targets D2 and D3 receptors. It is used for similar indications as pramipexole.

Uniqueness of this compound: this compound is unique in its rapid onset of action and short duration of effect, making it suitable for managing acute “off” episodes in Parkinson’s disease . Its ability to be administered subcutaneously or sublingually provides flexibility in treatment options .

Properties

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWNQDUVQKEIOC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate)
Record name Apomorphine [BAN]
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DSSTOX Substance ID

DTXSID8022614
Record name Apomorphine
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Apomorphine
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Solubility

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L
Record name APOMORPHINE
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Record name Apomorphine
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Mechanism of Action

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown., The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates., Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/
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Impurities

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine
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Color/Form

Hexagonal plates from chloroform+petroleum ether; rods from ether

CAS No.

58-00-4, 41372-20-7
Record name (-)-Apomorphine
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Melting Point

195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Apomorphine hydrochloride acts as a non-ergoline dopamine agonist, exhibiting high selectivity for dopamine receptors, particularly D2, D3, D4, and D5 subtypes []. It exerts its effects by directly stimulating these receptors in various regions of the brain, including the nigrostriatal system, hypothalamus, limbic system, and pituitary gland [].

A: Studies in rats demonstrate that this compound significantly lowers plasma prolactin concentrations []. This effect is likely mediated by the drug's stimulation of dopamine receptors in the tuberoinfundibular pathway, which is known to inhibit prolactin release from the anterior pituitary gland [].

A: Clinical trials highlight the efficacy of this compound, administered subcutaneously, in rapidly improving motor function during "off" periods experienced by patients with advanced Parkinson's disease [, ]. This effect is attributed to its direct stimulation of dopamine receptors in areas of the brain involved in motor control, compensating for the depleted dopamine levels characteristic of the disease [, ].

A: The molecular formula of this compound is C17H17NO2·HCl [, ]. Its molecular weight is 303.79 g/mol [, ].

A: this compound solutions are prone to oxidation, which can be visually identified by the development of a green color []. This oxidation process can be influenced by factors like temperature, pH, and the presence of antioxidants [, ].

A: Refrigeration at 5°C effectively prevents the oxidation of this compound in aqueous solutions for at least one week []. Additionally, incorporating antioxidants like ascorbic acid (100 mg/ml) or sodium bisulfite (0.5-20 mg/ml) can significantly minimize oxidation over 1-3 days at room temperature [].

A: Subcutaneous administration of this compound solutions can lead to the development of hard subcutaneous nodules at the injection site []. These nodules can cause discomfort, restrict available infusion sites, and potentially hinder drug absorption [, ].

A: Research is ongoing to develop formulations with improved tolerability and safety profiles. One approach involves replacing sodium metabisulfite, the antioxidant preservative implicated in nodule formation, with alternative antioxidants []. Additionally, concentrated apomorphine-free base formulations are being investigated as a potential solution [].

ANone: The provided research papers primarily focus on the scientific and clinical aspects of this compound, and do not contain specific details regarding SHE (Safety, Health, and Environment) regulations.

A: this compound is rapidly absorbed following subcutaneous administration, reaching peak plasma concentrations within 8–16 minutes []. It exhibits a bioavailability close to 100%, indicating near-complete absorption [].

A: The plasma half-life of this compound ranges from 34 to 70 minutes [], suggesting relatively rapid elimination from the body.

A: Studies in rabbits demonstrate that intranasal administration of this compound nasal spray achieves bioequivalent area under the curve (AUC) values compared to subcutaneous injection []. Notably, the nasal spray achieves a significantly faster time to peak concentration (Tmax) [].

A: Researchers have employed various animal models, including rats [, ], mice [, ], dogs [, , , , ], cats [, ], and rabbits [] to investigate the pharmacological effects of this compound. These studies have explored its impact on motor function, emetic response, prolactin secretion, and other physiological parameters.

A: Continuous infusion of this compound in a rat model of Huntington's disease demonstrated a significant reduction in involuntary movements []. This finding suggests potential therapeutic benefits for managing chorea, a hallmark symptom of Huntington's disease [].

ANone: The provided research papers do not provide information regarding resistance or cross-resistance mechanisms associated with this compound.

A: Beyond subcutaneous injection, researchers are exploring alternative routes such as oral, sublingual, intravenous, rectal, intranasal, and iontophoretic transdermal administration to optimize its delivery and potentially minimize side effects [].

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection, is frequently employed to quantify this compound levels in biological samples like plasma [, , ]. This technique enables sensitive and specific measurement of the drug for pharmacokinetic studies and therapeutic drug monitoring.

ANone: The provided research papers do not contain information regarding the environmental impact or degradation of this compound.

ANone: The provided research papers do not contain specific details regarding the dissolution rate and solubility of this compound in various media.

A: The provided research papers mention the use of validated analytical methods for determining this compound and related substances. For instance, one study employed a validated RP-HPLC method to determine this compound and its related substance, morphine, in sublingual tablets [].

A: The provided research papers emphasize the importance of quality control in this compound preparations. One study specifically aimed to develop a method for determining this compound and its relative substances in a nasal spray formulation using HPLC [].

ANone: The provided research papers do not discuss the potential immunogenicity of this compound.

ANone: The provided research papers do not discuss any known drug-transporter interactions of this compound.

ANone: The provided research papers do not contain information regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes.

A: this compound is one of several dopamine agonists used in the treatment of Parkinson’s disease. Other dopamine agonists include ropinirole, pramipexole, and rotigotine []. These medications differ in their pharmacokinetic profiles, routes of administration, and potential side effects.

ANone: The provided research papers do not discuss specific strategies for recycling or waste management related to this compound.

A: The provided research papers highlight the use of various research infrastructure and resources in studying this compound. These include animal models [, , , , , , , , , , , , ], analytical techniques like HPLC [, , , ], and clinical assessment scales [].

A: this compound has a long history of use in medicine. It was first synthesized in 1869 and its emetic properties were quickly recognized [, ]. Over time, its potential as a treatment for Parkinson's disease and erectile dysfunction has been extensively studied [, , ].

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